An In-Depth Technical Guide to Phosphorous Chloride Difluoride (CAS 14335-40-1)
An In-Depth Technical Guide to Phosphorous Chloride Difluoride (CAS 14335-40-1)
A Note from the Senior Application Scientist: This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the causality behind the chemical properties and experimental considerations for phosphorous chloride difluoride. Every piece of information is grounded in established scientific literature to ensure the highest level of accuracy and trustworthiness.
Introduction: Unveiling a Versatile Phosphorus(III) Halide
Phosphorous chloride difluoride, with the chemical formula PClF₂ and CAS registry number 14335-40-1, is a reactive phosphorus(III) halide that holds significant potential as a versatile building block in synthetic chemistry.[1][2] Also known as chlorodifluorophosphine, this colorless gas is a critical starting material for the introduction of the -PF₂ moiety into organic and inorganic frameworks.[2] Its trifunctional nature, possessing a lone pair of electrons on the phosphorus atom and two distinct halogen substituents, allows for a rich and tunable reactivity profile. This guide will provide a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safe handling protocols, empowering researchers to confidently incorporate this valuable reagent into their synthetic strategies.
Fundamental Properties: A Comparative Overview
To fully appreciate the utility of phosphorous chloride difluoride, it is essential to understand its fundamental physical and chemical properties. A summary of these properties is presented in the table below, alongside a conceptual diagram of its molecular structure.
| Property | Value | Reference |
| CAS Number | 14335-40-1 | [1][2] |
| IUPAC Name | chloro(difluoro)phosphane | [2] |
| Molecular Formula | PClF₂ | [2] |
| Molecular Weight | 104.42 g/mol | [2] |
| Physical Form | Colorless Gas | |
| Boiling Point | -47.3 °C | |
| Melting Point | -164.8 °C |
Molecular Structure and Bonding:
The geometry of phosphorous chloride difluoride is trigonal pyramidal, with the phosphorus atom at the apex. This structure is a direct consequence of the VSEPR theory, which predicts that the lone pair of electrons on the phosphorus atom will occupy one of the tetrahedral positions, forcing the three halogen atoms into a pyramidal arrangement. The electronegativity difference between fluorine, chlorine, and phosphorus results in polar covalent bonds, with the phosphorus atom being electron-deficient and thus electrophilic.
Caption: Ball-and-stick model of Phosphorous Chloride Difluoride.
Synthesis and Handling: A Practical Approach
The synthesis of phosphorous chloride difluoride is most commonly achieved through a halogen exchange reaction. While several fluorinating agents can be employed, the reaction of phosphorus trichloride (PCl₃) with antimony trifluoride (SbF₃) is a well-established method.
Experimental Protocol: Synthesis of Phosphorous Chloride Difluoride
Causality Behind Experimental Choices: The choice of antimony trifluoride as the fluorinating agent is strategic. It is a milder fluorinating agent than others, which allows for a more controlled, stepwise replacement of chlorine atoms with fluorine. The antimony pentachloride (SbCl₅) acts as a catalyst. The reaction temperature is a critical parameter; higher temperatures can lead to the formation of the over-fluorinated product, phosphorus trifluoride (PF₃).
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Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a cold trap (cooled with a dry ice/acetone bath) is assembled. The entire apparatus must be maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the phosphorus halides.
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Reaction: Antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅) are placed in the reaction flask. Phosphorus trichloride (PCl₃) is added dropwise from the dropping funnel with vigorous stirring.
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Temperature Control: The reaction is typically initiated at room temperature and may require gentle heating to proceed at a reasonable rate. The temperature should be carefully monitored to avoid the formation of PF₃.
-
Product Collection: The volatile phosphorous chloride difluoride (b.p. -47.3 °C) is collected in the cold trap. The product can be further purified by fractional distillation.
Safety and Handling:
Phosphorous chloride difluoride is a toxic and corrosive gas that reacts violently with water.[3] All manipulations should be performed in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4][5] In case of accidental release, the area should be evacuated, and appropriate measures should be taken to neutralize the gas.[4]
Caption: Workflow for the synthesis and handling of PClF₂.
Reactivity Profile: A Trivalent Phosphorus Electrophile
The reactivity of phosphorous chloride difluoride is dominated by the electrophilicity of the phosphorus atom and the differential reactivity of the P-Cl and P-F bonds. The P-Cl bond is generally more labile and susceptible to nucleophilic attack than the stronger P-F bonds.
Reaction with Nucleophiles:
-
Alcohols: In the presence of a base (to neutralize the HCl byproduct), phosphorous chloride difluoride reacts with alcohols to form phosphorodifluoridites. The reaction proceeds via a nucleophilic substitution mechanism where the alcohol oxygen attacks the phosphorus center, displacing the chloride ion.[3][6][7]
Reaction Scheme:ROH + PClF₂ + Base → ROPF₂ + Base·HCl
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Amines: Primary and secondary amines react readily with phosphorous chloride difluoride to yield aminophosphine derivatives.[1][8] The reaction is typically carried out at low temperatures to control its exothermicity. The stoichiometry of the reaction can be controlled to achieve mono- or disubstitution of the amine.
Reaction Scheme (Primary Amine):RNH₂ + PClF₂ → RNHPF₂ + HCl Reaction Scheme (Secondary Amine):R₂NH + PClF₂ → R₂NPF₂ + HCl
PClF₂ as a Ligand in Coordination Chemistry:
The phosphorus atom in PClF₂ possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to transition metals.[9] As a ligand, chlorodifluorophosphine is a moderate σ-donor and a good π-acceptor, a property conferred by the presence of the electronegative fluorine atoms, which lower the energy of the P-F σ* orbitals, facilitating back-bonding from the metal center. This electronic profile makes PClF₂ a valuable ligand for stabilizing low-valent transition metal complexes.[9][10]
Caption: Reactivity map of Phosphorous Chloride Difluoride.
Spectroscopic Characterization: Fingerprinting the Molecule
Spectroscopic techniques are indispensable for the characterization of phosphorous chloride difluoride and its reaction products.
NMR Spectroscopy:
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³¹P NMR: Phosphorus-31 NMR is a powerful tool for probing the chemical environment of the phosphorus nucleus.[6][11][12] The ³¹P NMR spectrum of PClF₂ is expected to show a triplet due to coupling with the two equivalent fluorine atoms. The chemical shift will be in the region characteristic of trivalent phosphorus halides.
-
¹⁹F NMR: Fluorine-19 NMR provides detailed information about the fluorine environments.[13][14] The ¹⁹F NMR spectrum of PClF₂ will exhibit a doublet due to coupling with the phosphorus atom. The magnitude of the ¹J(P-F) coupling constant is a key diagnostic parameter.
Vibrational Spectroscopy:
Infrared (IR) and Raman spectroscopy can be used to identify the characteristic vibrational modes of the P-Cl and P-F bonds. The stretching frequencies of these bonds are sensitive to the electronic environment of the phosphorus atom and can provide valuable structural information.
| Spectroscopic Data | Expected Features |
| ³¹P NMR | Triplet |
| ¹⁹F NMR | Doublet |
| IR/Raman | Characteristic P-Cl and P-F stretching and bending modes |
Applications in Research and Development
The unique reactivity of phosphorous chloride difluoride makes it a valuable reagent in several areas of chemical synthesis:
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Synthesis of Fluorinated Phosphine Ligands: PClF₂ serves as a key precursor for the synthesis of a wide range of fluorinated phosphine ligands. These ligands are of great interest in catalysis due to their unique electronic and steric properties, which can influence the activity and selectivity of transition metal catalysts.
-
Introduction of the -PF₂ Moiety: The ability to selectively introduce the difluorophosphino group onto various substrates is crucial for the development of novel agrochemicals, pharmaceuticals, and materials.
-
Fundamental Coordination Chemistry Studies: As a ligand with tunable electronic properties, PClF₂ is a valuable tool for fundamental studies in coordination chemistry and organometallic catalysis.
Conclusion: A Reagent of Untapped Potential
Phosphorous chloride difluoride is a highly reactive and versatile phosphorus(III) halide with significant potential in synthetic chemistry. Its unique combination of a labile P-Cl bond, robust P-F bonds, and a coordinating phosphorus center makes it an attractive building block for the synthesis of a wide array of organophosphorus compounds and transition metal complexes. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, is paramount for its safe and effective utilization in the laboratory. As the demand for sophisticated fluorinated molecules continues to grow, the importance of reagents like phosphorous chloride difluoride in enabling innovative synthetic methodologies is set to increase.
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